molecular formula C11H11NO2S2 B1269023 Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate CAS No. 243669-48-9

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

Cat. No. B1269023
M. Wt: 253.3 g/mol
InChI Key: AKFDBWIUWIWHRK-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a compound of interest due to its unique structure, incorporating thiophene rings, which are known for their applications in various fields of chemistry and materials science. The studies below offer insights into similar compounds, shedding light on synthesis methods, molecular structure, and properties that could apply to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-component reactions, cyclization, or condensation processes. For example, Menati et al. (2020) described the synthesis of a new azo-Schiff base derived from a thiophene compound, indicating the versatility of thiophene derivatives in synthesizing complex molecules through reactions under reflux conditions in methanol (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction. Dey et al. (2012) investigated the crystal and molecular structure of a closely related compound, highlighting the importance of intra- and intermolecular hydrogen bonding in stabilizing the molecular geometry (Dey et al., 2012).

Chemical Reactions and Properties

The reactivity of thiophene derivatives encompasses a range of chemical reactions, including cyclization and acylation, to introduce various functional groups. Gad et al. (2020) explored the synthesis of thiophene-derived compounds with potential anticancer activity, demonstrating the compound's reactivity and utility in medicinal chemistry (Gad et al., 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as crystallinity, melting point, and solubility, are crucial for their application in various fields. The study by Patel et al. (2003) on a thienopyridine compound provides insights into how the molecular structure affects these properties (Patel et al., 2003).

Chemical Properties Analysis

Thiophene derivatives exhibit a wide range of chemical properties, including photophysical properties, electrochemical behavior, and reactivity towards various chemical reagents. The incorporation of different substituents can significantly alter these properties, as demonstrated in studies focusing on the synthesis and characterization of thiophene-based compounds (Spoorthy et al., 2021).

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • Synthesis for Anti-inflammatory Purposes: This compound was synthesized as part of research exploring anti-inflammatory activities. Certain derivatives demonstrated significant anti-inflammatory effects (El-kerdawy et al., 1996).

Antimicrobial and Antifungal Activity

  • Use in Antimicrobial Agents: Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate derivatives have been studied for their antimicrobial properties. These compounds have shown promising results in combating various microbial infections (Prasad et al., 2017).

Cancer Research

  • Application in Cancer Research: Research has been conducted on derivatives of this compound for their potential in treating cancer, specifically breast cancer. In vitro and in vivo studies have shown some compounds to have significant antiproliferative potential, inducing apoptosis in cancer cells (Gad et al., 2020).

Chemical Synthesis and Characterization

  • Chemical Synthesis: The compound has been utilized in various chemical syntheses, leading to the development of new chemical structures with potential applications in different fields. This includes the synthesis of thienopyrimidines and related systems (Aly & Behalo, 2010).

Dyeing Properties

  • Use in Dyeing Processes: Derivatives of this compound have been applied on polyester fibers as disperse dyes, demonstrating interesting dyeing properties (Rangnekar et al., 1999).

Safety And Hazards

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is classified with the GHS07 hazard code, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing locked up .

Future Directions

The future directions for Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and similar thiophene derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, making them of interest for the development of new therapeutic agents .

properties

IUPAC Name

ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFDBWIUWIWHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352084
Record name Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

CAS RN

243669-48-9
Record name Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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